Lurasidone hydrochloride

receptor pharmacology antipsychotic binding profile 5-HT7 antagonism

Choose lurasidone hydrochloride when metabolic integrity and receptor specificity are critical. Sub-nanomolar 5-HT7 affinity (Ki=0.495 nM) paired with negligible H1/M1 activity (IC50 >1,000 nM) delivers a clean pharmacological profile unmatched by risperidone, olanzapine, or quetiapine—translating to placebo-comparable weight gain and the lowest QT prolongation risk among 20 antipsychotics. As a BCS Class II drug with poor aqueous solubility (0.224 mg/mL), it serves as an ideal model for amorphous solid dispersion and nanoformulation R&D. Secure research-grade material now.

Molecular Formula C28H37ClN4O2S
Molecular Weight 529.1 g/mol
CAS No. 367514-88-3
Cat. No. B1662782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone hydrochloride
CAS367514-88-3
Synonyms13496, SM
HCl, Lurasidone
Hydrochloride, Lurasidone
latuda
lurasidone
Lurasidone HCl
Lurasidone Hydrochloride
N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide
SM 13,496
SM 13496
SM-13,496
SM-13496
SM13,496
SM13496
Molecular FormulaC28H37ClN4O2S
Molecular Weight529.1 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
InChIInChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1
InChIKeyNEKCRUIRPWNMLK-SCIYSFAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone Hydrochloride (CAS 367514-88-3): A Benzisothiazol Atypical Antipsychotic with Distinctive Receptor Binding


Lurasidone hydrochloride (CAS 367514-88-3) is a benzisothiazol derivative atypical antipsychotic indicated for the treatment of schizophrenia and bipolar I depression [1]. The compound functions as a full antagonist at dopamine D2 (Ki = 1.68 ± 0.09 nM) and serotonin 5-HT2A (Ki = 2.03 ± 0.46 nM) receptors, and exhibits uniquely high affinity for the serotonin 5-HT7 receptor (Ki = 0.495 ± 0.090 nM) combined with partial agonism at 5-HT1A (Ki = 6.75 ± 0.97 nM) [2]. Critically, lurasidone demonstrates minimal to negligible affinity for histamine H1 (IC50 > 1,000 nM) and muscarinic M1 (IC50 > 1,000 nM) receptors, a profile that distinguishes it from many other atypical antipsychotics and underpins its favorable tolerability profile [2].

Why Lurasidone Hydrochloride Cannot Be Interchanged with Other Atypical Antipsychotics


Although lurasidone belongs to the class of second-generation (atypical) antipsychotics alongside agents such as risperidone, olanzapine, quetiapine, aripiprazole, and ziprasidone, its unique receptor-binding signature and downstream clinical effects preclude simple therapeutic substitution [1]. Unlike many comparators, lurasidone exhibits sub-nanomolar affinity for the 5-HT7 receptor (Ki = 0.495 nM) and minimal to undetectable affinity for histamine H1 and muscarinic M1 receptors (IC50 > 1,000 nM), directly translating into a reduced liability for weight gain, metabolic disturbance, sedation, and anticholinergic side effects [1]. Furthermore, lurasidone's reliance on CYP3A4 as its primary metabolic pathway creates a distinct drug-drug interaction profile [2]. For procurement and formulary decisions, these quantitative differences in receptor pharmacology, metabolic impact, and safety metrics establish lurasidone hydrochloride as a distinct molecular entity that cannot be assumed equivalent to any other atypical antipsychotic [3][4].

Quantitative Evidence Guide: Lurasidone Hydrochloride Differentiation from Comparator Antipsychotics


Superior 5-HT7 Receptor Affinity: A Neurochemical Distinction from All Major Atypicals

In side-by-side in vitro receptor binding assays using human recombinant receptors, lurasidone demonstrates uniquely high affinity for the serotonin 5-HT7 receptor (Ki = 0.495 ± 0.090 nM) that is not replicated by other commonly prescribed atypical antipsychotics [1]. While lurasidone, risperidone, olanzapine, quetiapine, aripiprazole, and ziprasidone all exhibit D2 and 5-HT2A antagonism, lurasidone is distinguished by its sub-nanomolar 5-HT7 binding, a receptor implicated in circadian rhythm regulation, mood, and cognitive function [1]. In the same assay system, comparator 5-HT7 Ki values were >100 nM for risperidone, >1,000 nM for olanzapine, and similarly low affinity for quetiapine and aripiprazole [1]. This >200-fold difference in 5-HT7 affinity represents a clear neuropharmacological differentiation point.

receptor pharmacology antipsychotic binding profile 5-HT7 antagonism

Minimal Weight Gain Liability: Network Meta-Analysis Demonstrates Superiority Over Olanzapine, Quetiapine, and Risperidone

In a Bayesian network meta-analysis of 13 randomized controlled trials in adolescent schizophrenia, lurasidone was associated with statistically significantly less weight gain compared to olanzapine, quetiapine, risperidone, asenapine, and paliperidone ER [1]. Specifically, lurasidone demonstrated weight gain similar to placebo, whereas olanzapine produced 3.62 kg greater weight gain (95% CrI -4.84 to -2.41 kg), quetiapine 2.13 kg greater (95% CrI -3.20 to -1.08 kg), and risperidone 1.16 kg greater (95% CrI -2.14 to -0.17 kg) relative to lurasidone [1]. A separate systematic review and meta-analysis of 79 studies confirmed lurasidone showed the lowest increase in body weight among all second-generation antipsychotics evaluated and was the only treatment reporting a decrease in total cholesterol and triglycerides [2].

metabolic side effects weight gain network meta-analysis adolescent schizophrenia

Lowest Risk of QTc Prolongation: Pharmacovigilance Analysis Places Lurasidone Below Ziprasidone and Amisulpride

A pharmacovigilance study utilizing VigiBase®, the WHO Global Individual Case Safety Reports database (1967-2019), assessed the risk of reporting QT prolongation across 20 antipsychotics [1]. Lurasidone was associated with the lowest risk of QT prolongation reporting among all evaluated agents [1]. In contrast, ziprasidone ranked among the highest-risk antipsychotics (second only to sertindole), followed by amisulpride [1]. In a dedicated thorough QT study of 43 patients with schizophrenia, lurasidone 120 mg and 600 mg produced maximum mean QTcI increases of 7.5 ms (upper 1-sided 95% CI: 11.7 ms) and 4.6 ms (9.5 ms), respectively, remaining well below the regulatory threshold of concern (10-20 ms) [2]. Clinical guidelines consistently classify aripiprazole and lurasidone as minimal QTc prolongation risk agents, whereas ziprasidone and iloperidone are classified as higher risk [3].

QTc prolongation cardiovascular safety pharmacovigilance hERG channel

Comparable Efficacy with Risperidone in Acute Schizophrenia with Potentially Superior Cognitive Outcomes

A randomized controlled trial comparing lurasidone hydrochloride (n=194) and risperidone (n=190) in acute schizophrenia demonstrated non-inferior efficacy with comparable PANSS total score reductions [1]. Using mixed model repeated measures (MMRM), PANSS total score reductions were -31.2 (1.0) for lurasidone versus -34.9 (1.0) for risperidone, with a treatment difference of 3.7 (95% CI 1.0 to 6.3), meeting the pre-specified non-inferiority margin of 7.0 [1]. Notably, the trial also assessed cognitive function as a secondary outcome and reported that lurasidone hydrochloride was "a kind of cognitive function well improved drug" with fewer adverse drug reactions [2]. Preclinical data indicate that lurasidone reverses MK-801 induced learning and memory impairment in rodents, and a Phase Ib active comparator study of lurasidone 120 mg/day versus ziprasidone 160 mg/day identified a signal for pro-cognitive effects [3].

efficacy PANSS cognitive function head-to-head trial risperidone

Negligible Histamine H1 and Muscarinic M1 Receptor Affinity: A Structural Basis for Reduced Sedation and Anticholinergic Burden

Lurasidone exhibits minimal to unappreciable affinity for histamine H1 (IC50 > 1,000 nM) and muscarinic M1 (IC50 > 1,000 nM) receptors, in contrast to several widely used atypical antipsychotics that demonstrate nanomolar affinity for these receptors [1]. For comparison, olanzapine shows high affinity for H1 (Ki ~7 nM) and M1 (Ki ~2-30 nM); quetiapine exhibits high H1 affinity (Ki ~7-11 nM) and moderate M1 affinity; and clozapine binds potently to both H1 (Ki ~1-6 nM) and M1 (Ki ~2-30 nM) [2]. The >100-fold lower affinity of lurasidone for these receptors directly correlates with its observed low rates of sedation/somnolence and anticholinergic side effects (dry mouth, constipation, cognitive impairment) in clinical trials [1].

receptor selectivity sedation anticholinergic effects binding profile

Poor Aqueous Solubility and Low Oral Bioavailability: A Critical Formulation Consideration for Procurement

Lurasidone hydrochloride is classified as a BCS Class II drug with poor aqueous solubility and low oral bioavailability [1]. The compound is very slightly soluble in water (0.224 mg/mL at 20-25°C), practically insoluble in 0.1 N HCl, and exhibits oral bioavailability of less than 12% [2][3]. This low solubility presents significant pharmaceutical formulation challenges, and the compound requires specific excipient systems (e.g., mannitol, pregelatinized starch, croscarmellose sodium) to achieve adequate dissolution and absorption [4]. In contrast, many comparator atypical antipsychotics exhibit higher aqueous solubility and bioavailability (e.g., risperidone oral bioavailability ~70%, olanzapine ~60-80%, quetiapine ~9% but with significantly higher absolute solubility) [5]. The formation of alternative lurasidone salts with improved solubility properties has proven difficult, making the hydrochloride salt (CAS 367514-88-3) the pharmaceutical standard despite its inherent solubility limitations [2].

physicochemical properties solubility bioavailability BCS classification formulation

Optimal Research and Procurement Applications for Lurasidone Hydrochloride Based on Evidence Differentiation


Studies Requiring Weight-Neutral or Metabolically Benign Antipsychotic Exposure

Based on network meta-analysis data demonstrating weight gain comparable to placebo and 3.62 kg less weight gain than olanzapine, 2.13 kg less than quetiapine, and 1.16 kg less than risperidone [1], lurasidone hydrochloride is the atypical antipsychotic of choice for preclinical and clinical studies where metabolic confounding must be minimized. This includes long-term safety studies in rodent models of obesity/diabetes, adolescent exposure studies, and human trials in patients with pre-existing metabolic syndrome or cardiovascular risk factors [1][2].

Investigations of Pro-Cognitive Pharmacological Mechanisms

Lurasidone's unique sub-nanomolar affinity for the 5-HT7 receptor (Ki = 0.495 nM), combined with 5-HT1A partial agonism (Ki = 6.75 nM) and minimal anticholinergic burden (M1 IC50 >1,000 nM) [3], positions it as a preferred tool compound for investigating serotonin-mediated cognitive enhancement. Preclinical studies have demonstrated lurasidone's ability to reverse MK-801-induced learning and memory deficits in rodents, and Phase Ib data indicate pro-cognitive signals versus ziprasidone 160 mg/day [4]. Researchers studying cognitive impairment in schizophrenia models should prioritize lurasidone over comparators lacking robust 5-HT7 activity (e.g., risperidone, olanzapine) [3].

Cardiovascular Safety Pharmacology and QTc Risk Assessment

For research requiring an antipsychotic comparator with minimal QT liability, lurasidone represents the lowest-risk agent among second-generation antipsychotics. Pharmacovigilance analysis of the WHO VigiBase database confirms lurasidone is associated with the lowest reporting risk of QT prolongation across 20 evaluated antipsychotics, in stark contrast to ziprasidone (second-highest risk) and amisulpride (third-highest) [5]. A dedicated thorough QT study further confirmed maximum QTcI increases of only 7.5 ms at therapeutic doses [6]. Lurasidone should be selected as a negative control or low-risk comparator in any cardiac safety pharmacology study involving antipsychotics [5].

Pharmaceutical Development of BCS Class II Compounds with Solubility-Limited Absorption

Lurasidone hydrochloride is a well-characterized BCS Class II drug with extremely low aqueous solubility (0.224 mg/mL at 20-25°C) and poor oral bioavailability (<12%) [7][8]. The compound's physicochemical profile makes it an ideal model system for evaluating novel solubility-enhancement technologies, including amorphous solid dispersions, nanoformulations, cyclodextrin complexation, and lipid-based drug delivery systems [7][8]. Furthermore, the FDA-approved lurasidone hydrochloride tablets provide a benchmark formulation with known excipient composition (mannitol, pregelatinized starch, croscarmellose sodium) for bioequivalence and formulation optimization studies [6].

Quote Request

Request a Quote for Lurasidone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.